molecular formula C11H16N2OS B8792366 2,2,3,3-tetramethyl-N-1,3-thiazol-2-ylcyclopropanecarboxamide

2,2,3,3-tetramethyl-N-1,3-thiazol-2-ylcyclopropanecarboxamide

Cat. No. B8792366
M. Wt: 224.32 g/mol
InChI Key: IBLIJDZOQZPCSP-UHFFFAOYSA-N
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Description

2,2,3,3-tetramethyl-N-1,3-thiazol-2-ylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H16N2OS and its molecular weight is 224.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,3,3-tetramethyl-N-1,3-thiazol-2-ylcyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3-tetramethyl-N-1,3-thiazol-2-ylcyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,2,3,3-tetramethyl-N-1,3-thiazol-2-ylcyclopropanecarboxamide

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

2,2,3,3-tetramethyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H16N2OS/c1-10(2)7(11(10,3)4)8(14)13-9-12-5-6-15-9/h5-7H,1-4H3,(H,12,13,14)

InChI Key

IBLIJDZOQZPCSP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)NC2=NC=CS2)C

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a solution of 2-aminothiazole (0.39 g, 3.9 mmol) in 10 mL of methylene chloride at 0° C. was added a solution of the product from Example 1A in 8 mL of chloroform, followed by triethylamine (1.0 mL, 7.7 mmol). The mixture was stirred for 7 hours at 35° C., cooled to ambient temperature and diluted with water. The phases were separated and the aqueous phase was extracted with methylene chloride. The combined organic extracts were washed twice with water and then brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification by column chromatography (SiO2, 30-60% ethyl acetate/hexanes gradient) afforded 0.11 g (14%) of the title compound. 1H NMR (CDCl3, 300 MHz) δ ppm 1.18 (s, 1H), 1.25 (s, 6H), 1.35 (s, 6H), 6.92 (d, J=3.4 Hz, 1H), 7.39 (d, J=3.4 Hz, 1H), 10.7 (s, 1H); MS (DCI/NH3) m/z 225 (M+H)+. Anal. Calculated for C11H16N2OS: C, 58.90; H, 7.19; N, 12.49. Found: C, 59.03; H, 7.34; N, 12.34.
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Yield
14%

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